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Compound of Interest

Compound Name: 1-Methylindazole

Cat. No.: B079620

Introduction

1-Methylindazole (CAS No: 13436-48-1, Molecular Formula: CsHsN2z, Molecular Weight:
132.16 g/mol ) is a heterocyclic aromatic organic compound that holds a significant position in
the landscape of medicinal chemistry and materials science.[1] As a derivative of indazole, it
serves as a crucial structural motif and synthetic building block for a wide array of
pharmacologically active molecules, including anti-inflammatory and anti-cancer agents.[2] A
thorough understanding of its structural and electronic properties is paramount for its effective
utilization in research and development.

This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic
data of 1-methylindazole. We will delve into the interpretation of its Mass Spectrometry (MS),
Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. This
document is designed to serve as a vital resource for researchers, scientists, and drug
development professionals, offering not just raw data but also expert insights into the principles
behind the observed spectral features and the experimental protocols for their reliable
acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique that provides information on the
molecular weight and structural composition of a compound by analyzing the mass-to-charge
ratio (m/z) of its ions. For 1-methylindazole, Electron lonization (EIl) is a common method that
generates a characteristic fragmentation pattern.
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Data Presentation: El Mass Spectrum

The mass spectrum of 1-methylindazole is characterized by a distinct molecular ion peak and
several key fragment ions that provide clues to its structure.

Proposed . Relative
m/z Value Identity

Fragment lon Abundance
132 [CsHsN2]*e Molecular lon (M*e) High
131 [CsH7N2]* [M-H]* Moderate
117 [C7HsN2]* [M-CHs]* Moderate-High
90 [CeHaN]* [M-CHs-HCN]* Moderate
77 [CeHs]* Phenyl Cation Low

Expertise & Experience: Interpreting the Fragmentation
Pattern

The fragmentation of the 1-methylindazole molecular ion (m/z 132) under EIl conditions is a
logical process governed by the stability of the resulting fragments.[3][4]

e Molecular lon (M*e, m/z 132): The presence of a strong molecular ion peak confirms the
molecular weight of the compound as 132.16 g/mol .[1]

e [M-H]* Fragment (m/z 131): The loss of a single hydrogen radical is a common
fragmentation event, leading to a stabilized cation.

e [M-CHs]* Fragment (m/z 117): A significant peak is observed at m/z 117, corresponding to
the loss of a methyl radical (*CHs, 15 Da). This is a highly favorable fragmentation pathway,
as the resulting indazolyl cation is stabilized by the aromatic system.

o Further Fragmentation (m/z 90): The fragment at m/z 117 can undergo further
decomposition, often by losing a molecule of hydrogen cyanide (HCN, 27 Da) from the
pyrazole ring, resulting in the ion at m/z 90.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b079620?utm_src=pdf-body
https://www.benchchem.com/product/b079620?utm_src=pdf-body
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylindazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Visualization: Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as follows.

te
[rij;? ileéz - *CHs [ [C7HsN2]* - HCN [CeHaN]* ]
(Molecular lon) m/z = 117 ] m/z = 90

Click to download full resolution via product page

Caption: Proposed EI fragmentation pathway for 1-methylindazole.

Trustworthiness: Experimental Protocol for EI-MS

This protocol ensures the acquisition of a reproducible and high-quality mass spectrum.

o Sample Preparation: Prepare a dilute solution of 1-methylindazole (approx. 0.1-1 mg/mL) in
a volatile organic solvent such as methanol or acetonitrile.

e Instrument Setup:
o lonization Mode: Electron lonization (EI).

o Electron Energy: 70 eV (a standard energy that promotes fragmentation and allows for
library matching).

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.
o Detector: Electron Multiplier.

o Sample Introduction: Introduce the sample into the ion source via a direct insertion probe (for
solids) or through a gas chromatograph (GC-MS) for purified samples.

o Data Acquisition: Scan a mass range appropriate for the compound, typically from m/z 40 to
300, to capture the molecular ion and all significant fragments.

o Data Processing: The resulting spectrum is plotted as relative intensity versus m/z. The base
peak (the most intense peak) is assigned a relative intensity of 100%, and all other peaks
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are reported relative to it.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Key IR Absorptions

The IR spectrum of 1-methylindazole displays several characteristic absorption bands.

Functional Group

Wavenumber (cm~—?) Vibration Type .
Assignment

3100-3000 C-H Stretch Aromatic C-H (Benzene Ring)

2980-2850 C-H Stretch Aliphatic C-H (Methyl Group)

1620-1580 C=C Stretch Aromatic Ring

1520-1470 C=N/ C=C Stretch Indazole Ring System
Methyl Group

1450, 1380 C-H Bend _ ,
(Asymmetric/Symmetric)
Ortho-disubstituted Benzene

800-740 C-H Bend (Out-of-Plane)

Ring

Note: These are typical ranges and exact values can vary based on the sample preparation
method.[5]

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum provides a vibrational fingerprint of 1-methylindazole.

o Aromatic C-H Stretches: The absorptions above 3000 cm~1 are definitive for C-H bonds on
the aromatic benzene ring.

 Aliphatic C-H Stretches: The bands just below 3000 cm~?* are characteristic of the C-H bonds
within the N-methyl group.
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e Ring Vibrations: The series of sharp peaks in the 1620-1470 cm~1 region are due to the
stretching vibrations of the C=C and C=N bonds within the fused ring system. These are
highly characteristic of the indazole core.

o Fingerprint Region: The region below 1500 cm~1 is known as the fingerprint region. The
strong absorption between 800-740 cm~! is a key indicator of the ortho-disubstitution pattern
on the benzene portion of the indazole ring.

Trustworthiness: Experimental Protocol for ATR-IR

Attenuated Total Reflectance (ATR) is a modern, reliable method for obtaining IR spectra of
solid samples with minimal preparation.[6]

e Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
Record a background spectrum by running a scan with nothing on the crystal. This is crucial
as it will be subtracted from the sample spectrum to remove interference from atmospheric
CO2 and H:0.

o Sample Application: Place a small amount (a few milligrams) of solid 1-methylindazole
powder directly onto the center of the ATR crystal.

o Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly
against the crystal. Good contact is essential for a strong, high-quality signal.

o Data Acquisition:
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to generate the final transmittance or absorbance IR
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular
structure of an organic compound in solution. It provides detailed information about the
chemical environment, connectivity, and spatial arrangement of atoms.

Visualization: Structure and Atom Numbering

To facilitate the discussion of NMR data, the standard numbering for the 1-methylindazole ring
IS used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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